molecular formula C9H6BrF3O2 B183683 Methyl 3-bromo-5-(trifluoromethyl)benzoate CAS No. 187331-46-0

Methyl 3-bromo-5-(trifluoromethyl)benzoate

Cat. No. B183683
M. Wt: 283.04 g/mol
InChI Key: CHJZZYDOCDJKFY-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 187331-46-0 . It has a molecular weight of 283.04 g/mol . The IUPAC name for this compound is methyl 3-bromo-5-(trifluoromethyl)benzoate .


Molecular Structure Analysis

The molecular formula of “Methyl 3-bromo-5-(trifluoromethyl)benzoate” is C9H6BrF3O2 . The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-(trifluoromethyl)benzoate” is a liquid at ambient temperature . It has a molecular weight of 283.04 g/mol . The compound has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Summary of the Application

“Methyl 3-bromo-5-(trifluoromethyl)benzoate” is used as a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which include “Methyl 3-bromo-5-(trifluoromethyl)benzoate”, are primarily used in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives involve various methods. One of the TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P271, P280 .

properties

IUPAC Name

methyl 3-bromo-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJZZYDOCDJKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596699
Record name Methyl 3-bromo-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-(trifluoromethyl)benzoate

CAS RN

187331-46-0
Record name Methyl 3-bromo-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)benzoic acid (12.43 g, 0.04620 mol) in MeOH (200 mL) was added H2SO4 (8 mL). The reaction mixture was heated at reflux overnight and then concentrated to small volume. The residue was extracted with EtOAc and washed with water, brine, aq. sat. NaHCO3, and brine. The organic solution was concentrated to give methyl 3-bromo-5-(trifluoromethyl)benzoate (12.7 g, 92%). 1H NMR (300 MHz, CDCl3) δ: 8.36 (s, 1H), 8.23 (s, 1H), 7.95 (s, 1H), and 3.97 (s, 3H).
Quantity
12.43 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)benzoic acid (3.00 g, 11.2 mmol) in Et2O (50 mL) was added a solution of CH2N2 in Et2O (2M, 50 mL, 100 mmol) at rt and the mixture was stirred for 10 min, concentrated and purified by CC (PE/EA=10/1) to give compound P42a (2.51 g, 80%) as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Sandoval, MJ Lafuente-Monasterio… - Journal of Medicinal …, 2017 - ACS Publications
Since the appearance of resistance to the current front-line antimalarial treatments, ACTs (artemisinin combination therapies), the discovery of novel chemical entities to treat the …
Number of citations: 9 pubs.acs.org
JM Murithi, C Pascal, J Bath, X Boulenc, NF Gnädig… - 2021 - scholar.dominican.edu
The emergence and spread of Plasmodium falciparum resistance to first-line antimalarials creates an imperative to identify and develop potent preclinical candidates with distinct modes …
Number of citations: 2 scholar.dominican.edu

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